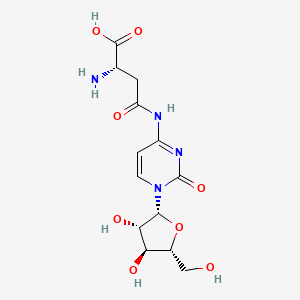
Astarabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspacytarabine is an antimetabolite, and an antineoplastic.
Wissenschaftliche Forschungsanwendungen
1. Astarabine as a Safer Alternative in Leukemia Treatment
Astarabine, a pro-drug of cytarabine, shows promise as a safer and more efficacious alternative in the treatment of leukemia. Unlike cytarabine, Astarabine's toxicity is mostly specific to leukemia cells. Studies have demonstrated that it is selectively taken up by leukemia cells due to their dependency on external asparagine sources. This selectivity results in a reduced overall toxicity, making it a potentially better option for treatment in older patients and those who cannot tolerate the severe side effects of cytarabine (Gengrinovitch et al., 2015).
2. Targeted Therapy in Acute Leukemia
Astarabine represents a new direction in targeted therapy for acute leukemia. By binding cytarabine to asparagine, Astarabine is designed to deliver the drug directly to leukemic blasts. This approach helps to avoid extramedullary toxicity and allows for high doses of cytarabine to be used in patients who are typically unfit for intensive therapy, such as the elderly or those with hepatic or renal dysfunctions (Zuckerman et al., 2016).
3. Efficacy in Advanced Acute Leukemia
Further reinforcing its potential, studies have shown that Astarabine is safe and well-tolerated in patients with advanced acute leukemia, including those over 80 years of age. It has led to complete remission in a significant number of cases, with minimal adverse events, predominantly being hematological (Zuckerman et al., 2015).
4. Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of Astarabine is crucial for its application in clinical settings. As a pro-drug, its mechanism involves being metabolized into active cytarabine molecules within leukemia cells. This targeted approach may allow for higher efficacy and lower systemic toxicity compared to traditional cytarabine treatments (Hamada et al., 2002).
Eigenschaften
CAS-Nummer |
2098942-53-9 |
|---|---|
Produktname |
Astarabine |
Molekularformel |
C13H18N4O8 |
Molekulargewicht |
358.31 |
IUPAC-Name |
N4-(1-β-D-arabinofuranosyl-2-oxo-1,2-dihydropyrimidin-4-yl)- L-asparagine |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
InChI-Schlüssel |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aspacytarabine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



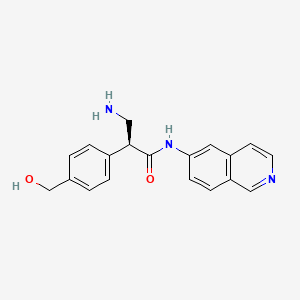

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)
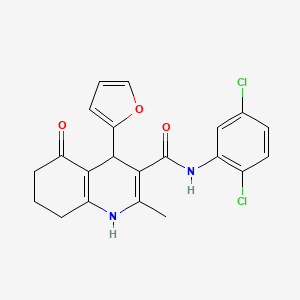
![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)


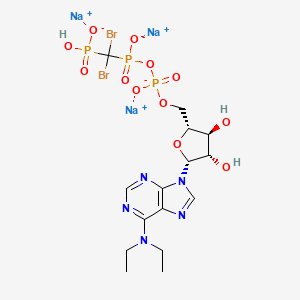

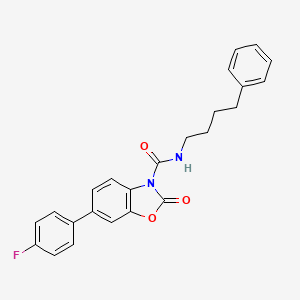
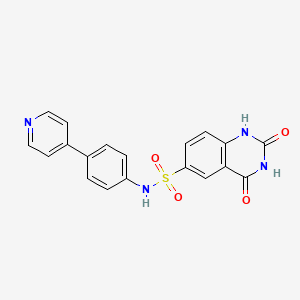
![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)